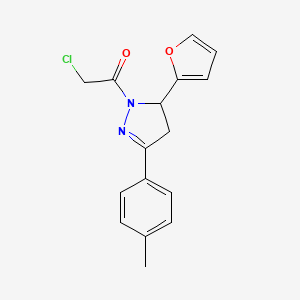

![molecular formula C23H18N4O4 B2877182 3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide CAS No. 906149-97-1](/img/structure/B2877182.png)

3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel phthalimide derivatives, namely N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide .Molecular Structure Analysis

The chemical structures of similar compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . Using the molecular docking approach, the binding affinities of similar compounds when interacting with certain proteins have been calculated .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, and reaction with metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically determined by physicochemical and spectral characteristics .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The quinazolinone derivatives have been studied for their antimicrobial properties . Compounds similar to HMS1905P21 have shown potent activity against various gram-positive and gram-negative microorganisms . This suggests that HMS1905P21 could be a valuable addition to the arsenal of antimicrobial agents, potentially effective against resistant strains of bacteria.

Antitubercular Potential

Given the structure of HMS1905P21, which is similar to other quinazolinone analogues, it may exhibit antitubercular activity . These compounds have been tested against Mycobacterium tuberculosis and have shown promising results . HMS1905P21 could contribute to the development of new treatments for tuberculosis, especially multidrug-resistant and extensively drug-resistant strains.

Anti-HIV Properties

Quinazolinone derivatives have been explored for their potential to inhibit HIV. Some analogues have demonstrated significant inhibitory activity against HIV1 and HIV2 strains . HMS1905P21 could be a candidate for further optimization as an anti-HIV agent, offering a new avenue for therapy in HIV treatment.

Anticancer Activity

The structural features of HMS1905P21 suggest that it may possess anticancer properties . Similar compounds have been evaluated for their efficacy against various cancer cell lines, including breast cancer cells, and have shown potent inhibitory activity . HMS1905P21 could be a lead compound for the development of new anticancer drugs.

Drug Development and Synthesis

The compound’s structure is conducive to drug development , particularly in the synthesis of related heterocycles . Its versatility could lead to the creation of novel drugs with unique biological activities, expanding the scope of medicinal chemistry.

Biological Studies and Pharmacological Research

HMS1905P21’s core structure is found in many biologically active compounds. It can serve as a pharmacological tool to study biological pathways and processes . Researchers can use it to understand the interaction between drugs and their targets, which is crucial for drug discovery and development.

Wirkmechanismus

Mode of Action

It is known that quinazolinone derivatives, which this compound is a part of, have been shown to exhibit a wide range of biological activities . These include antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-HIV activities . The specific interactions of this compound with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Quinazolinone derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these pathways are dependent on the specific targets and mode of action of the compound.

Result of Action

Given the broad range of biological activities exhibited by quinazolinone derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4/c1-14-13-16(7-12-21(14)27(30)31)22(28)25-17-8-10-18(11-9-17)26-15(2)24-20-6-4-3-5-19(20)23(26)29/h3-13H,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIUNZXVMBBMBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-phenyl-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one](/img/structure/B2877100.png)

![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(2-fluoro-4-methylphenyl)thiourea](/img/structure/B2877101.png)

![3-((4-isopropylphenyl)sulfonyl)-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2877106.png)

![2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2877110.png)

![1-(4-Methylphenyl)-2-[[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/no-structure.png)

![N-[3-(2-furyl)-1-methylpropyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2877120.png)

![2,3-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2877121.png)